2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound belongs to a class of bi-heterocyclic molecules combining 1,3,4-oxadiazole and 1,3-thiazole moieties linked via a sulfanyl-acetamide bridge. The 2-methylphenyl group at the oxadiazole ring and the thiazol-2-yl acetamide substituent define its structural uniqueness. Such compounds are synthesized via S-alkylation of oxadiazole-thiones with halogenated acetamides, as described by Ramzan et al. (2018) . Its biological relevance includes enzyme inhibition (cholinesterases, α-glucosidase) and cytotoxic activity, supported by molecular docking studies .
Properties
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-9-4-2-3-5-10(9)12-17-18-14(20-12)22-8-11(19)16-13-15-6-7-21-13/h2-7H,8H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCUKJGQZSHHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Coupling of the Rings: The final step involves coupling the oxadiazole and thiazole rings through a sulfanyl linkage, which can be achieved by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Oxadiazole Ring
4-Acetamidophenyl Substitution (H.P. Shah et al., 2022)
- Compound : 2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide derivatives.
- Activity : One derivative exhibited potent anti-Staphylococcus aureus activity (MIC: 63 µg/mL), attributed to the polar 4-acetamidophenyl group enhancing bacterial membrane interaction .
Diphenylmethyl Substitution (Molbank, 2013)
- Compound : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide.
- Synthesis : Regioselective S-alkylation under reflux conditions .
- Comparison : The bulky diphenylmethyl group may hinder enzyme active-site penetration compared to the smaller 2-methylphenyl group in the target compound.
C. Bromophenyl Substitution ()
- Compound : 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide.
Variations in the Acetamide Moiety
Pyrazin-2-yl vs. Thiazol-2-yl (Molbank, 2013 vs. Ramzan et al., 2018)
- Pyrazin-2-yl : Electron-deficient aromatic ring may reduce hydrogen-bonding capacity compared to thiazol-2-yl’s NH group .
- Thiazol-2-yl : The NH in thiazole enables stronger interactions with enzyme active sites (e.g., cholinesterases), as validated by docking studies .
SirReal2 (SIRT2 Inhibitor)
- Structure : 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide.
- Activity : Selective SIRT2 inhibition due to naphthalene’s hydrophobic interactions and pyrimidine’s planar geometry .
- Comparison : The target compound lacks the extended aromatic system of SirReal2, limiting sirtuin affinity but favoring other enzymatic targets.
Molecular Docking and Structure-Activity Relationships (SAR)
- Cholinesterase Inhibition : The thiazol-2-yl NH forms hydrogen bonds with catalytic triads, while the 2-methylphenyl group occupies hydrophobic pockets .
- Cytotoxicity : Bulkier substituents (e.g., diphenylmethyl) reduce cell permeability, whereas smaller groups (2-methylphenyl) balance lipophilicity and steric hindrance .
Biological Activity
The compound 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a member of the oxadiazole class, a group known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O2S , with a molecular weight of approximately 331.4 g/mol . Its structure features an oxadiazole ring, a thiazole moiety, and an acetamide functional group, which contribute to its biological activities.
Structural Features
| Feature | Description |
|---|---|
| Oxadiazole Ring | Known for antimicrobial properties |
| Thiazole Moiety | Associated with anticancer activity |
| Acetamide Group | Enhances solubility and bioavailability |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties . A study synthesized various N-substituted acetamides with the oxadiazole structure and evaluated their efficacy against different microbes. The findings revealed that some compounds displayed promising antimicrobial activity, suggesting that This compound could be a candidate for further investigation in this domain.
Anticancer Properties
The compound has also been studied for its potential anticancer effects. The oxadiazole moiety has been shown to interact with various biological targets, potentially inhibiting enzyme activities critical for cancer cell proliferation. Molecular docking studies suggest effective binding to specific receptors involved in tumor growth.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were comparable to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, leading to apoptosis in cancer cells .
Synthesis Methods
The synthesis of This compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Thiazole Formation : The thiazole moiety is introduced via condensation reactions with appropriate thiazole precursors.
- Final Coupling Reaction : The final product is obtained by coupling the oxadiazole and thiazole components with an acetamide group under optimized reaction conditions.
Optimization Parameters
To improve yield and purity:
- Adjust reaction temperature
- Select appropriate solvents
- Use catalysts where necessary
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Methoxy group instead of methyl | Explored for different biological activities |
| N-cyclohexyl-2-{[5-(phenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide | Thiadiazole ring | Different reactivity profiles |
These variations illustrate how modifications can lead to distinct pharmacological profiles and enhance specific biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound is synthesized via a multi-step process involving heterocyclization and alkylation. Key steps include:
- Heterocyclization : Reacting acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-oxadiazole core .
- Alkylation : Introducing the thiazole moiety via nucleophilic substitution or thiol-ether formation. Triethylamine is often used as a base to deprotonate thiol groups during alkylation .
- Optimization : Monitor reaction progress using TLC (pet-ether/ethyl acetate systems) and improve yields by adjusting solvent polarity (e.g., using DMF for solubility) and temperature (reflux at 80–100°C) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
| Technique | Application | Example Data |
|---|---|---|
| 1H/13C NMR | Confirm substituent positions and thiol-acetamide linkage | Peaks at δ 3.43 ppm (CH2-S) and δ 7.04 ppm (thiazole protons) . |
| IR Spectroscopy | Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups . | |
| Elemental Analysis | Verify molecular formula (e.g., C14H12N4O2S2) with <0.3% deviation . | |
| TLC | Assess reaction completion and purity using silica gel plates . |
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays aligned with known activities of thiazole and oxadiazole derivatives:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Enzyme Inhibition : Evaluate COX-2 or kinase inhibition using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to predict reactive sites (e.g., sulfanyl group’s nucleophilicity) and optimize substituent effects on electron density .
- Molecular Docking : Screen against target proteins (e.g., EGFR or tubulin) using AutoDock Vina to prioritize derivatives with strong binding affinities .
- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB penetration, and toxicity risks early in design .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour MTT incubation) to minimize variability .
- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation artifacts.
- Validate Mechanisms : Perform follow-up studies (e.g., apoptosis assays via flow cytometry) to confirm mode of action .
Q. What strategies can improve the compound’s metabolic stability during preclinical development?
- Methodological Answer :
- Structural Modification : Introduce electron-withdrawing groups (e.g., -CF3) on the oxadiazole ring to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfanyl group as a disulfide or ester to enhance plasma stability .
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer :
- Factor Analysis :
| Variable | Impact | Solution |
|---|---|---|
| Reagent Purity | Lower-grade carbon disulfide reduces heterocyclization efficiency | Use ≥99% purity reagents . |
| Solvent Drying | Moisture in DMF hydrolyzes intermediates | Store solvents over molecular sieves . |
| Temperature Control | Inconsistent reflux leads to side reactions | Use jacketed reactors with digital thermostats . |
Methodological Recommendations
- Synthetic Chemistry : Optimize alkylation steps using phase-transfer catalysts (e.g., TBAB) to enhance thiol reactivity .
- Pharmacology : Combine in vitro assays with zebrafish xenograft models for rapid antitumor efficacy screening .
- Computational Tools : Integrate machine learning (e.g., DeepChem) with experimental data to predict novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
